molecular formula C10H18N2 B12829445 5-(Piperidin-4-yl)pentanenitrile

5-(Piperidin-4-yl)pentanenitrile

Cat. No.: B12829445
M. Wt: 166.26 g/mol
InChI Key: LWWUGGKVHHERMP-UHFFFAOYSA-N
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Description

5-(Piperidin-4-yl)pentanenitrile is a nitrile derivative featuring a piperidine ring, a six-membered amine-containing heterocycle, at the fourth position of a pentanenitrile backbone. Piperidine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to modulate pharmacokinetic properties.

Properties

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

5-piperidin-4-ylpentanenitrile

InChI

InChI=1S/C10H18N2/c11-7-3-1-2-4-10-5-8-12-9-6-10/h10,12H,1-6,8-9H2

InChI Key

LWWUGGKVHHERMP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CCCCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-4-yl)pentanenitrile typically involves the reaction of 4-piperidone with a suitable nitrile source under reductive conditions. One common method is the reductive amination of 4-piperidone with pentanenitrile using a reducing agent such as sodium cyanoborohydride (NaBH3CN) in the presence of a catalyst like titanium isopropoxide (Ti(OiPr)4) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of solvents and purification techniques, such as recrystallization or chromatography, plays a crucial role in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-4-yl)pentanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

5-(Piperidin-4-yl)pentanenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Piperidin-4-yl)pentanenitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The piperidine ring can mimic the structure of natural substrates or ligands, allowing the compound to bind to active sites or receptors and modulate their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(Piperidin-4-yl)pentanenitrile with structurally or functionally related nitriles and piperidine derivatives, based on the available evidence:

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) logP (Predicted) Biological/Reactivity Notes References
This compound C₁₀H₁₆N₂ Piperidine, nitrile ~164.25 ~1.5 (estimated) Hypothesized to exhibit moderate lipophilicity; potential CNS permeability due to piperidine. N/A
5-(Methylthio)pentanenitrile (4MTB-CN) C₆H₁₁NS Methylthio (-SMe), nitrile 129.22 ~2.0 Identified in B. oleracea; associated with plant defense mechanisms against herbivores.
5-(4-Hydroxy-4-methyl-piperidin-1-yl)-2,2-diphenyl-pentanenitrile C₂₄H₂₉N₂O Piperidine (hydroxy-methyl), diphenyl, nitrile 361.51 ~4.2 Increased steric bulk and polarity due to hydroxy and diphenyl groups; likely reduced BBB penetration.
2-(Pyridin-2-ylthio)pent-4-enenitrile C₁₀H₁₀N₂S Pyridinylthio, alkene, nitrile 190.26 ~1.8 Synthesized via FeTPPCl-catalyzed reaction (87% yield); alkene enhances reactivity for further functionalization.
Ethyl 2-(Piperidin-4-yl)acetate C₉H₁₇NO₂ Piperidine, ester 171.24 ~0.3 Lower logP than nitrile analogs; ester group increases hydrophilicity and metabolic instability.

Key Observations:

Structural Flexibility vs. Substitutions on the piperidine ring (e.g., hydroxy or methyl groups in ’s compound) significantly alter polarity and steric effects, impacting solubility and bioavailability.

Functional Group Effects :

  • Nitriles (e.g., 4MTB-CN and the target compound) exhibit higher chemical stability compared to esters (e.g., Ethyl 2-(piperidin-4-yl)acetate), which are prone to hydrolysis.
  • The methylthio group in 4MTB-CN may confer electrophilic reactivity, whereas the nitrile in this compound is more likely to participate in nucleophilic additions.

Synthetic Utility :

  • The FeTPPCl-catalyzed synthesis of 2-(pyridin-2-ylthio)pent-4-enenitrile suggests that similar transition-metal catalysts could optimize yields for this compound.
  • Piperidine-containing nitriles may serve as intermediates for pharmaceuticals, leveraging their balanced logP values (~1.5–2.0) for improved tissue distribution.

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